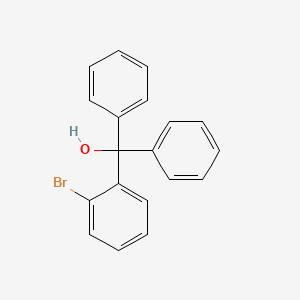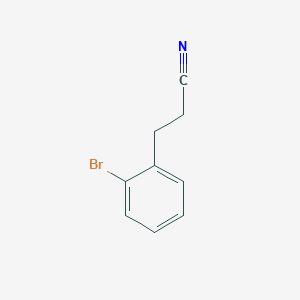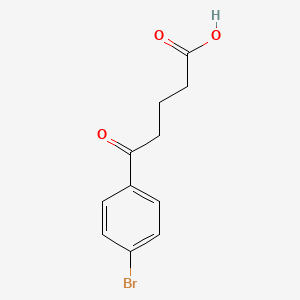
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide
Descripción general
Descripción
“2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” is a chemical compound with the molecular formula C9H10BrNO2S . It has a molecular weight of 276.15 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” consists of a bromophenyl group attached to an isothiazolidine ring, which contains a sulfur atom, a nitrogen atom, and an oxygen atom .Physical And Chemical Properties Analysis
“2-(3-Bromophenyl)isothiazolidine 1,1-dioxide” is a white to yellow solid . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide serves as a building block in the synthesis of various heterocyclic compounds. These structures are significant in pharmaceutical chemistry due to their biological and pharmacological properties .
Antimicrobial Agents
The compound has been utilized in the synthesis of novel derivatives with potential antimicrobial properties. Research indicates that modifying the thiazolidine structure can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria .
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZFOXCQQCMSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501984 | |
| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide | |
CAS RN |
71703-15-6 | |
| Record name | Isothiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)

